Paclitaxel Impurity F
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyltaxol C involves the methylation of the C3′ amide of taxol C. The process begins with the silylation of taxol C at the 2′, 7, and 1-hydroxyl groups using tert-butyldimethylsilyl chloride, triethylsilyl chloride, and dimethylsilyl chloride, respectively . Subsequent reaction with potassium tert-butoxide and methyl iodide provides the N-methylated taxane derivatives . Finally, the silyl protecting groups are removed to furnish N-Methyltaxol C .
Industrial Production Methods
Industrial production of N-Methyltaxol C is typically carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in specialized facilities equipped with advanced chemical reactors and purification systems . The process involves multiple steps of synthesis, purification, and quality control to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyltaxol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the amide group, are common in the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methyl iodide and potassium tert-butoxide are employed for methylation reactions.
Major Products Formed
The major products formed from these reactions include various methylated and oxidized derivatives of N-Methyltaxol C, which are studied for their enhanced biological activities .
Scientific Research Applications
N-Methyltaxol C has a wide range of applications in scientific research:
Mechanism of Action
N-Methyltaxol C exerts its effects by interacting with microtubules, stabilizing them and preventing their depolymerization . This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets the microtubule network, affecting various cellular pathways involved in mitosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known taxane used in cancer therapy.
Docetaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.
Uniqueness
N-Methyltaxol C is unique due to its specific methylation at the C3′ amide, which imparts distinct biological properties compared to other taxanes . This modification enhances its solubility and potentially its therapeutic index, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[4,12-diacetyloxy-15-[3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTMOSWWGSCCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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